7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride
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Overview
Description
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as lithium hydroxide (LiOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing can enhance the efficiency and yield of the production process. These methods also help in minimizing the need for chromatographic purifications, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated forms of the compound .
Scientific Research Applications
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar nitrogen-containing bicyclic structure but differs in its ring fusion and functional groups.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure but contain an indole moiety instead of the azaspiro framework.
Uniqueness
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This unique combination of features makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
7-(methoxymethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-3-7-2-8(11-4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
HLEGBAOXYDWSLV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
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